1-Isopropylpiperazine dihydrochloride

Overview

Description

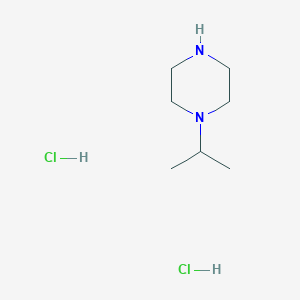

1-Isopropylpiperazine dihydrochloride (CAS 88569-66-8) is a piperazine derivative with the molecular formula C₇H₁₈Cl₂N₂ and a molecular weight of 201.135 g/mol . The compound features a piperazine ring substituted with an isopropyl group at the 1-position, forming a secondary amine. Its dihydrochloride salt enhances water solubility and stability, making it suitable for pharmaceutical and chemical research applications. The compound is also identified by synonyms such as 1-(1-Methylethyl)piperazine dihydrochloride and 1-(Propan-2-yl)piperazine dihydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpiperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 1,2-diamine derivatives with sulfonium salts, followed by cyclization to form the piperazine ring . Another method includes the Ugi reaction, which is a multi-component reaction that forms the piperazine ring through the condensation of an amine, an aldehyde, an isocyanide, and a carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of isopropylamine with piperazine under controlled conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpiperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: N-oxides of 1-isopropylpiperazine.

Reduction: Various amine derivatives.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules: IPP-DH serves as an essential precursor in synthesizing various complex organic compounds due to its functional groups and stability under different reaction conditions.

- Reactivity Studies: The compound undergoes oxidation to form N-oxides and can be reduced to generate different amine derivatives, making it a versatile reagent in organic synthesis.

Biology

- Precursor for Bioactive Compounds: IPP-DH is investigated for its role in synthesizing biologically active molecules, particularly those targeting neurotransmitter systems.

- GABA Receptor Interaction: Research indicates that IPP-DH acts as a GABA receptor agonist, influencing neuronal excitability and showing potential therapeutic effects in neurological disorders.

Medicine

- Therapeutic Investigations: The compound is being studied for its potential applications in treating various conditions such as anxiety, depression, and psychotic disorders. Its mechanism of action involves modulation of dopamine receptors, which are crucial in managing these psychiatric conditions.

- Drug Development: IPP-DH's unique chemical properties make it a candidate for developing novel pharmaceuticals aimed at central nervous system disorders.

Case Study 1: GABA Receptor Agonism

A study demonstrated that IPP-DH binds effectively to GABA receptors, leading to hyperpolarization of neuronal membranes. This mechanism suggests its potential use as a muscle relaxant or anxiolytic agent.

Case Study 2: Synthesis of Antidepressants

Research has shown that derivatives of IPP-DH can be synthesized to create compounds with enhanced antidepressant activity. These derivatives were tested in animal models, showing significant improvements in depressive behaviors.

Mechanism of Action

The mechanism of action of 1-isopropylpiperazine dihydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Comparative Analysis with Similar Piperazine Dihydrochloride Derivatives

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 1-isopropylpiperazine dihydrochloride and analogous compounds:

Substituent Effects on Physicochemical Properties

- Aliphatic vs. Aromatic Substituents: The isopropyl group in this compound provides moderate lipophilicity, balancing solubility and membrane permeability . Adamantyl (C₁₄H₂₄Cl₂N₂) introduces steric hindrance, which may limit metabolic degradation but also reduce solubility .

Halogenated Derivatives :

- The 6-chloropyridinylmethyl substituent (C₁₀H₁₄Cl₃N₃) introduces halogen bonding, improving interactions with biological targets such as enzymes or receptors .

Biological Activity

1-Isopropylpiperazine dihydrochloride, a derivative of piperazine, is gaining attention in various fields of research due to its unique chemical properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications, supported by data tables and relevant studies.

Chemical Structure and Properties

- Molecular Formula : C7H18Cl2N2

- Molecular Weight : Approximately 201.14 g/mol

- Physical State : Solid at room temperature, soluble in water due to its dihydrochloride form.

This compound primarily acts as a GABA receptor agonist . It binds to GABA receptors in muscle membranes, leading to hyperpolarization of nerve endings. This mechanism results in the flaccid paralysis of certain organisms, indicating its potential use in pharmacological applications targeting the nervous system.

Biological Activities

The biological activities of this compound can be summarized as follows:

- Neurotransmitter Interaction : The compound has been studied for its interaction with neurotransmitter systems, particularly GABA, which plays a crucial role in inhibitory neurotransmission.

- Potential Therapeutic Applications : Research indicates that it may have applications in drug development due to its ability to modulate neurotransmitter activity.

Case Studies and Experimental Data

A series of studies have explored the biological effects of this compound:

-

Study on GABAergic Activity :

- Objective : To determine the efficacy of this compound as a GABA receptor agonist.

- Methodology : In vitro assays were conducted using neuronal cell lines to measure changes in membrane potential.

- Results : The compound demonstrated significant hyperpolarization effects, confirming its role as a GABA agonist.

-

Toxicological Assessment :

- Objective : To evaluate the safety profile of this compound.

- Findings : The compound was found to be hazardous, causing severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| This compound | Moderate | Different substitution pattern on piperazine |

| 2-Ethyl-1-isopropylpiperazine | High | Ethyl group instead of isopropyl |

| N-Methylpiperazine | Moderate | Methyl substitution leading to different properties |

| (R)-2-Isopropylpiperazine | High | Enantiomeric form with potentially different biological activity |

Applications in Scientific Research

This compound serves various roles in scientific research:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-isopropylpiperazine dihydrochloride, and how can purity be validated?

- Synthesis : Common routes involve nucleophilic substitution or condensation reactions between isopropylamine and piperazine derivatives. For example, alkylation of piperazine with 1-chloro-2-propane under basic conditions, followed by hydrochlorination to form the dihydrochloride salt .

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) and compare retention times against certified standards. Confirm molecular identity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, heat (>25°C), and incompatible materials (strong oxidizers) .

Q. What spectroscopic techniques are suitable for structural characterization of this compound?

- FT-IR : Identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C-Cl bonds at 600–800 cm⁻¹) .

- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., isopropyl CH3 at δ ~1.2 ppm, piperazine ring protons at δ ~2.5–3.5 ppm) .

- XRD : For crystalline forms, analyze lattice parameters and hydrogen bonding patterns .

Advanced Research Questions

Q. How do polymorphic forms of this compound affect its physicochemical properties?

- Polymorph Identification : Use X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to distinguish forms. For example, Form I may exhibit distinct endothermic peaks at higher temperatures compared to Form II due to stronger hydrogen bonds .

- Impact on Solubility : Assess dissolution profiles in biorelevant media (e.g., FaSSIF/FeSSIF). Polymorphs with shorter hydrogen bonds (e.g., N-Cl distance <3.0 Å) may show lower aqueous solubility .

Q. What strategies can mitigate cytotoxicity in biological assays involving this compound?

- Dose Optimization : Perform MTT assays on fibroblast cell lines (e.g., NIH/3T3) to determine IC50 values. Use concentrations below 10 µM to minimize cell death .

- Formulation : Encapsulate in liposomes or cyclodextrins to reduce direct cellular exposure while maintaining bioavailability .

Q. How can researchers resolve contradictions in reported antimicrobial efficacy data for this compound?

- Method Standardization : Use CLSI guidelines for MIC/MBC testing against P. aeruginosa or S. aureus. Control variables like inoculum size (5×10⁵ CFU/mL) and broth composition (e.g., cation-adjusted Mueller-Hinton) .

- Mechanistic Studies : Perform time-kill assays and membrane permeability tests (e.g., propidium iodide uptake) to differentiate bacteriostatic vs. bactericidal effects .

Q. What analytical approaches are recommended for studying degradation products under accelerated stability conditions?

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS/MS to identify byproducts (e.g., dehydrochlorinated derivatives) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. Methodological Notes

- Contradictions in Safety Data : While some SDS documents classify the compound as low hazard (e.g., GHS "No known hazards"), others recommend stringent PPE due to unstudied toxicological profiles. Always adhere to institutional biosafety protocols .

- Ecological Impact : No bioaccumulation or mobility data are available. Follow EPA guidelines for disposal (incineration at >800°C with scrubbers) to prevent environmental release .

Properties

IUPAC Name |

1-propan-2-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-7(2)9-5-3-8-4-6-9;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNTNXJQQOXWSOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.